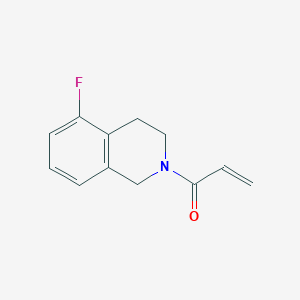
1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one, also known as FKI-1, is a small molecule inhibitor that has been studied for its potential use in cancer therapy. FKI-1 has been shown to inhibit the activity of a protein called focal adhesion kinase (FAK), which is involved in a variety of cellular processes, including cell migration, invasion, and survival.
Mechanism Of Action
1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one inhibits the activity of FAK by binding to its ATP-binding site. FAK is a non-receptor tyrosine kinase that is activated by integrin signaling and growth factor receptors. Once activated, FAK phosphorylates several downstream targets, including paxillin, talin, and Src, which are involved in cell migration, invasion, and survival. Inhibition of FAK activity by 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one disrupts these downstream signaling pathways and reduces tumor growth and metastasis.
Biochemical And Physiological Effects
1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has been shown to inhibit the activity of FAK in vitro and in vivo. In preclinical models of cancer, 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has been shown to reduce tumor growth and metastasis. 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy.
Advantages And Limitations For Lab Experiments
One advantage of 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one is its specificity for FAK. 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one does not inhibit other kinases, which reduces the potential for off-target effects. However, 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has a relatively short half-life, which limits its effectiveness in vivo. In addition, 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one is not water-soluble, which makes it difficult to administer in vivo.
Future Directions
For research on 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one include the development of more potent and selective FAK inhibitors. In addition, studies are needed to determine the optimal dosing and administration of 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one in vivo. Finally, studies are needed to determine the safety and efficacy of 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one in clinical trials.
Synthesis Methods
The synthesis method of 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one involves several steps. The starting material for the synthesis is 5-fluoro-3,4-dihydro-1H-isoquinolin-2-one, which is reacted with ethyl acrylate in the presence of a base to form the desired product. The product is then purified by column chromatography to obtain 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one in its pure form.
Scientific Research Applications
1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has been studied for its potential use in cancer therapy. FAK is overexpressed in many types of cancer, and its activity is associated with tumor growth, invasion, and metastasis. Inhibition of FAK activity by 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has been shown to reduce tumor growth and metastasis in preclinical models of cancer.
properties
IUPAC Name |
1-(5-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c1-2-12(15)14-7-6-10-9(8-14)4-3-5-11(10)13/h2-5H,1,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXXRKHLMHMGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2=C(C1)C=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

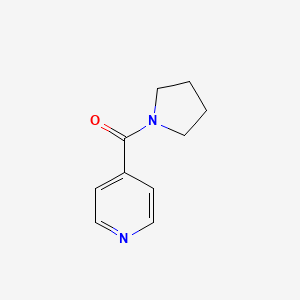
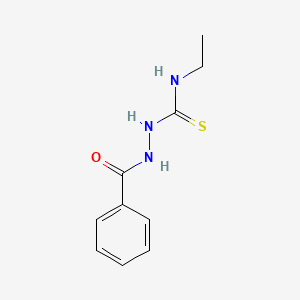
![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 4-methylbenzoate](/img/structure/B2576689.png)
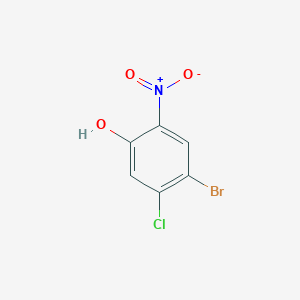
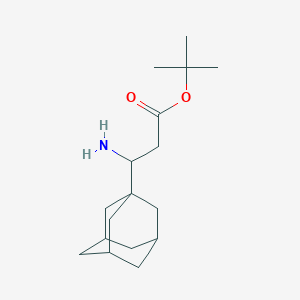
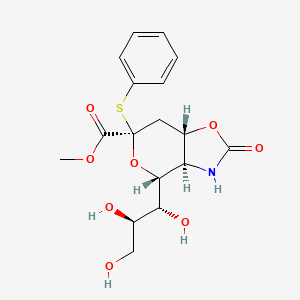
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-isopropylphenyl)propanamide](/img/structure/B2576694.png)
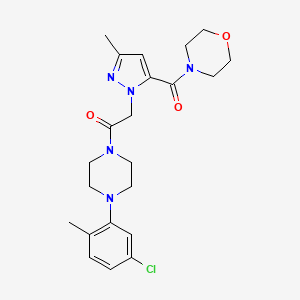
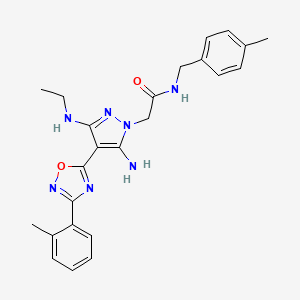
![2-[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2576698.png)
![4-{[2-methyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}phenyl N-butylcarbamate](/img/structure/B2576699.png)
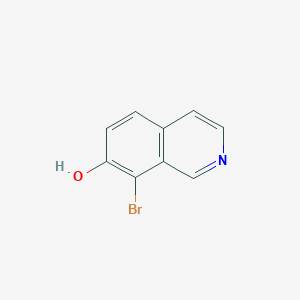
![methyl 5-acetyl-2-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B2576704.png)
![5-chloro-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B2576707.png)